molecular formula C20H22Cl2O4 B3936280 1-{2-[2-(4-allyl-2-methoxyphenoxy)ethoxy]ethoxy}-2,3-dichlorobenzene

1-{2-[2-(4-allyl-2-methoxyphenoxy)ethoxy]ethoxy}-2,3-dichlorobenzene

Cat. No. B3936280
M. Wt: 397.3 g/mol
InChI Key: DBFQNDZJSLZHHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{2-[2-(4-allyl-2-methoxyphenoxy)ethoxy]ethoxy}-2,3-dichlorobenzene, also known as "PBDE-209", is a type of polybrominated diphenyl ether. PBDE-209 has been widely used as a flame retardant in various consumer products, such as electronics, furniture, and textiles. Due to its widespread use, PBDE-209 has become a ubiquitous environmental contaminant, and its potential adverse effects on human health and the environment have attracted increasing attention from researchers.

Mechanism of Action

The mechanism of action of PBDE-209 is not fully understood, but it is believed to involve the disruption of cellular signaling pathways and the modulation of gene expression. PBDE-209 may also interact with nuclear receptors, such as the thyroid hormone receptor and the aryl hydrocarbon receptor, and interfere with their normal functions.
Biochemical and Physiological Effects:
PBDE-209 has been shown to have a variety of biochemical and physiological effects in laboratory experiments. For example, PBDE-209 has been found to induce oxidative stress, alter lipid metabolism, and affect immune function. PBDE-209 has also been shown to affect neuronal development and function, and may contribute to neurodevelopmental disorders.

Advantages and Limitations for Lab Experiments

PBDE-209 has several advantages as a model compound for laboratory experiments. It is relatively stable and easy to synthesize, and its chemical properties are well-characterized. However, PBDE-209 also has several limitations. It is highly hydrophobic and tends to accumulate in lipids, which may affect its bioavailability and toxicity. In addition, PBDE-209 is a complex mixture of congeners, and its toxicity may vary depending on the specific congener and exposure scenario.

Future Directions

There are several future directions for research on PBDE-209. One area of focus is the development of alternative flame retardants that are less persistent and toxic than PBDE-209. Another area of research is the investigation of the mechanisms underlying PBDE-209 toxicity, particularly with respect to its effects on the endocrine system and neurodevelopment. Additionally, there is a need for further studies on the environmental fate and transport of PBDE-209, as well as its potential impacts on ecosystems and wildlife.

Scientific Research Applications

PBDE-209 has been extensively studied for its potential adverse effects on human health and the environment. In particular, PBDE-209 has been shown to be persistent, bioaccumulative, and toxic (PBT) in the environment, and has been detected in various environmental matrices, including air, water, soil, and biota. PBDE-209 has also been found to be a potential endocrine disruptor, and may affect thyroid hormone homeostasis and reproductive function.

properties

IUPAC Name

1,2-dichloro-3-[2-[2-(2-methoxy-4-prop-2-enylphenoxy)ethoxy]ethoxy]benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22Cl2O4/c1-3-5-15-8-9-17(19(14-15)23-2)25-12-10-24-11-13-26-18-7-4-6-16(21)20(18)22/h3-4,6-9,14H,1,5,10-13H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBFQNDZJSLZHHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CC=C)OCCOCCOC2=C(C(=CC=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22Cl2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Dichloro-3-[2-[2-(2-methoxy-4-prop-2-enylphenoxy)ethoxy]ethoxy]benzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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